1-Ethynyl-4-(methylsulfonyl)benzene
Overview
Description
1-Ethynyl-4-(methylsulfonyl)benzene is an organic compound with the molecular formula C9H8O2S It is characterized by the presence of an ethynyl group attached to a benzene ring, which also bears a methylsulfonyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethynyl-4-(methylsulfonyl)benzene can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, where a terminal alkyne (such as ethynylbenzene) is coupled with an aryl halide (such as 4-bromomethylsulfonylbenzene) in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs in a solvent like tetrahydrofuran or dimethylformamide, under an inert atmosphere of nitrogen or argon, and at elevated temperatures (around 60-80°C).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Ethynyl-4-(methylsulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: The methylsulfonyl group can be reduced to a methylthio group using reducing agents such as lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where substituents like nitro or halogen groups can be introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether, at room temperature.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid, at low temperatures (0-5°C).
Major Products Formed:
Oxidation: Formation of 4-(methylsulfonyl)benzaldehyde or 4-(methylsulfonyl)benzoic acid.
Reduction: Formation of 1-ethynyl-4-(methylthio)benzene.
Substitution: Formation of 1-ethynyl-4-(methylsulfonyl)-2-nitrobenzene or 1-ethynyl-4-(methylsulfonyl)-2-chlorobenzene.
Scientific Research Applications
1-Ethynyl-4-(methylsulfonyl)benzene has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound can be employed in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials, due to its ability to undergo various chemical modifications.
Mechanism of Action
The mechanism by which 1-Ethynyl-4-(methylsulfonyl)benzene exerts its effects depends on the specific application. In enzyme inhibition studies, the compound may interact with the active site of the enzyme, blocking substrate access and thereby inhibiting enzyme activity. The ethynyl group can form covalent bonds with nucleophilic residues in the enzyme, while the methylsulfonyl group can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
1-Ethynyl-4-(methylthio)benzene: Similar structure but with a methylthio group instead of a methylsulfonyl group.
1-Ethynyl-4-(methylsulfanyl)benzene: Another similar compound with a methylsulfanyl group.
4-Ethynylbenzenesulfonic acid: Contains a sulfonic acid group instead of a methylsulfonyl group.
Uniqueness: 1-Ethynyl-4-(methylsulfonyl)benzene is unique due to the presence of both an ethynyl group and a methylsulfonyl group on the benzene ring. This combination imparts distinct chemical reactivity and potential for diverse applications, setting it apart from other similar compounds.
Biological Activity
1-Ethynyl-4-(methylsulfonyl)benzene, also known by its CAS number 340771-31-5, is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.
Chemical Structure and Properties
This compound features an ethynyl group attached to a benzene ring that is further substituted with a methylsulfonyl group. Its structure can be represented as follows:
This compound's unique functional groups contribute to its reactivity and biological properties, making it a candidate for various pharmacological applications.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit cell proliferation across several cancer cell lines. Notably, it has been evaluated for its effects on the cell cycle and apoptosis:
- Cell Cycle Inhibition : The compound has been shown to block the cell cycle progression in the G2/M phase, leading to cytotoxic effects in cancer cells. This mechanism is critical for its potential use as an anticancer agent, as it disrupts normal cellular functions and promotes cell death .
- Cytotoxicity : In studies involving human cancer cell lines such as MCF7 (breast carcinoma) and HT-29 (colon carcinoma), this compound demonstrated IC50 values in the nanomolar range, indicating potent antiproliferative effects .
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets:
- Microtubule Disruption : The compound binds to β-tubulin at the colchicine-binding site, disrupting microtubule formation and function. This action is similar to that of established chemotherapeutic agents like paclitaxel .
- Angiogenesis Inhibition : In chick chorioallantoic membrane assays, the compound has shown efficacy in blocking angiogenesis, which is crucial for tumor growth and metastasis .
Case Studies
Several studies have highlighted the biological activity of this compound:
- In Vitro Studies : A study evaluated the antiproliferative activity on various cancer cell lines, revealing that the compound significantly inhibited cell growth at concentrations lower than many existing chemotherapeutics .
- In Vivo Assays : Animal models have been employed to assess the efficacy of this compound in inhibiting tumor growth. Results indicated a reduction in tumor size and weight compared to control groups, supporting its potential as a therapeutic agent .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Properties
IUPAC Name |
1-ethynyl-4-methylsulfonylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2S/c1-3-8-4-6-9(7-5-8)12(2,10)11/h1,4-7H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFIDRFMWWROMOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621932 | |
Record name | 1-Ethynyl-4-(methanesulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60621932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
340771-31-5 | |
Record name | 1-Ethynyl-4-(methanesulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60621932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 1-Ethynyl-4-(methylsulfonyl)benzene used in the synthesis of the 18F-labelled COX-2 inhibitor described in the research?
A1: this compound serves as a crucial building block in the synthesis of a fluorine-18 labelled COX-2 inhibitor, [18F]1b, which is structurally similar to valdecoxib. [, ] This compound's alkyne functionality allows it to participate in a ruthenium-catalyzed 1,3-dipolar cycloaddition reaction with the 18F-labelled aromatic nitrile oxide precursor, 4-[18F]fluoro-N-hydroxybenzimidoyl chloride (18FBIC). [, ] This reaction efficiently forms the desired isoxazole ring system present in the target COX-2 inhibitor. [, ]
Q2: What are the advantages of using 18FBIC in conjunction with this compound for PET radiotracer synthesis?
A2: This synthetic strategy offers several benefits for PET radiotracer development:
- Efficiency: The one-pot synthesis of 18FBIC from [18F]fluoride, coupled with the efficient cycloaddition with this compound, allows for rapid access to the desired [18F]1b in good radiochemical yields. [, ]
- Versatility: The 18FBIC building block strategy can be extended to incorporate various alkynes, potentially enabling the synthesis of a diverse range of 18F-labelled isoxazoles for PET imaging applications. [, ]
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